molecular formula C7H5Cl2FO2S B1467773 (2-Chloro-5-fluorophenyl)methanesulfonyl chloride CAS No. 1308384-59-9

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride

Cat. No. B1467773
M. Wt: 243.08 g/mol
InChI Key: WKXDGNCTCLTUHF-UHFFFAOYSA-N
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Description

“(2-Chloro-5-fluorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1308384-59-9 . It has a molecular weight of 243.09 . The IUPAC name for this compound is (2-chloro-5-fluorophenyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “(2-Chloro-5-fluorophenyl)methanesulfonyl chloride” is 1S/C7H5Cl2FO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Chloro-5-fluorophenyl)methanesulfonyl chloride” is a powder that is stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Novel Chemical Synthesis

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride is involved in innovative chemical synthesis processes. For instance, it has been utilized in the synthesis of 2-chloro-1,1-difluoroallyl mesylates, leading to the discovery of novel rearrangement and C-C bond formation processes catalyzed by palladium with diethylzinc. This has opened avenues for the production of 1-alkyl- or 1-aryl-2-chloro-3-fluoropenta-1,3-dienes, showcasing its role in facilitating complex chemical transformations (Ando et al., 2005).

Electrochemical Applications

Research into the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid has demonstrated the potential of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride in energy storage technologies. Sodium can be reversibly intercalated into vanadium pentoxide films prepared by the sol–gel route in this electrolyte, highlighting its significance in enhancing cathode performance for batteries (Su et al., 2001).

Catalyst for Organic Synthesis

It has been found effective as a catalyst in the synthesis of 2-substituted benzoxazoles directly from carboxylic acids, offering a convenient and one-pot synthesis method. This demonstrates its utility in facilitating reactions that yield high-value chemical products with wide applications, including pharmaceuticals and agrochemicals (Kumar et al., 2008).

In the Synthesis of Fluorinated Compounds

A new synthetic protocol involving (2-Chloro-5-fluorophenyl)methanesulfonyl chloride for the preparation of α-fluoro(disulfonyl)methane and its analogues showcases its role in the development of fluoromethylated organic molecules. This underscores its importance in the synthesis of compounds with potential applications in medicinal chemistry and material science (Prakash et al., 2010).

Advancements in Pesticide Development

The chemical has played a crucial role in the development of novel synthetic routes for pesticide production. For example, it was utilized in the synthesis of key intermediates leading to the production of herbicides, demonstrating its utility in agricultural chemical research (Xiao-hua Du et al., 2005).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

(2-chloro-5-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXDGNCTCLTUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride

CAS RN

1308384-59-9
Record name (2-chloro-5-fluorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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